molecular formula C14H10N2O3 B1463774 2-methyl-11-oxo-11H-pyrido[2,1-b]quinazoline-6-carboxylic acid CAS No. 1111000-64-6

2-methyl-11-oxo-11H-pyrido[2,1-b]quinazoline-6-carboxylic acid

Cat. No. B1463774
M. Wt: 254.24 g/mol
InChI Key: PULTVJUNVUPMSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-methyl-11-oxo-11H-pyrido[2,1-b]quinazoline-6-carboxylic acid” is a chemical compound with the CAS Number: 1111000-64-6 . It has a molecular weight of 254.24 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H10N2O3/c1-8-4-5-11-10 (7-8)13 (17)16-6-2-3-9 (14 (18)19)12 (16)15-11/h2-7H,1H3, (H,18,19) . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound has a storage temperature of 28 C .

Scientific Research Applications

Antiallergy Applications

2-Methyl-11-oxo-11H-pyrido[2,1-b]quinazoline-6-carboxylic acid has been primarily researched for its antiallergy properties. Studies have shown that several analogues of this compound are orally active as antiallergy agents. Specifically, one study highlighted that this compound was more effective than cromolyn sodium and doxantrazole in both oral and intravenous forms in rat models for allergic bronchospasm and PCA tests (Schwender et al., 1979).

Immunopharmacological Actions

The immunopharmacological actions of this compound have also been explored. One investigation studied its effects on histamine release from human leukocytes and lung fragments in both humans and monkeys. It was found that the compound dose-dependently inhibited histamine release induced by various agents, without affecting cyclic AMP and GMP levels in human leukocytes (Yanagihara & Shida, 1986).

Anti-inflammatory and Platelet Aggregation Effects

Another study examined the anti-inflammatory effects of 2-methyl-11-oxo-11H-pyrido[2,1-b]quinazoline-6-carboxylic acid, finding no significant impact on various inflammatory reactions or on platelet aggregation. This suggests that its antiallergic effects are not due to anti-inflammatory properties but could be related to the inhibition of mediator release or other mechanisms (Tsurumi et al., 1986).

Synthesis and Characterization

The synthesis and characterization of various derivatives of this compound have been a subject of interest in chemical research. For instance, a study reported the synthesis of 9-methyl-11H-pyrido[2,1-b]quinazolin-11-one using the Ullmann condensation, indicating the potential for creating diverse derivatives of the parent compound (Pellón et al., 2006).

Platelet Activating Factor Antagonists

A specific series of N-[(heteroaryl)alkyl]pyrido[2,1-b]quinazolines, related to 2-methyl-11-oxo-11H-pyrido[2,1-b]quinazoline-6-carboxylic acid, were evaluated for their capacity to inhibit platelet activating factor (PAF), indicating a potential therapeutic application in conditions where PAF is a key factor (Tilley et al., 1988).

Safety And Hazards

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

2-methyl-11-oxopyrido[2,1-b]quinazoline-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O3/c1-8-4-5-11-10(7-8)13(17)16-6-2-3-9(14(18)19)12(16)15-11/h2-7H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PULTVJUNVUPMSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C3C(=CC=CN3C2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-11-oxo-11H-pyrido[2,1-b]quinazoline-6-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-methyl-11-oxo-11H-pyrido[2,1-b]quinazoline-6-carboxylic acid
Reactant of Route 2
2-methyl-11-oxo-11H-pyrido[2,1-b]quinazoline-6-carboxylic acid
Reactant of Route 3
2-methyl-11-oxo-11H-pyrido[2,1-b]quinazoline-6-carboxylic acid
Reactant of Route 4
2-methyl-11-oxo-11H-pyrido[2,1-b]quinazoline-6-carboxylic acid
Reactant of Route 5
Reactant of Route 5
2-methyl-11-oxo-11H-pyrido[2,1-b]quinazoline-6-carboxylic acid
Reactant of Route 6
2-methyl-11-oxo-11H-pyrido[2,1-b]quinazoline-6-carboxylic acid

Citations

For This Compound
1
Citations
CF Schwender, BR Sunday… - Journal of Medicinal …, 1979 - ACS Publications
Conclusion Nitrogen-14 NQR studies of several benzenesulfonamides in their solid state reveal significant correlations between the-< rNS electron density at the sulfamyl nitrogen and the in vitro carbonic anhydrase inhibitory-activities of the sulfonamides. It appears that the activities of the sulfonamides depend largely upon the electronic property of the sulfamyl group. The nitro compounds show considerabledeviation from the expected trend. This cannot be explained by invoking the presence of hydrogen bonds in these compounds. The …
Number of citations: 32 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.